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molecular formula C8H5NO4 B174216 5-Hydroxy isatoic anhydride CAS No. 195986-91-5

5-Hydroxy isatoic anhydride

Cat. No. B174216
M. Wt: 179.13 g/mol
InChI Key: JYDXUDOZEQAXBH-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

To a solution of 5-hydroxyanthranilic acid (46.0 g, 300 mmol) in p-dioxane was added 1.93 M phosgene in toluene (186 mL, 360 mmol) and the resulting mixture stirred for 30 min. The mixture was heated at 65° C. for 4 h. After cooling, 1 N aqueous hydrochloric acid (150 mL) was added and the mixture stirred vigorously. The resulting precipitate was filtered and vacuum dried at 70° C./0.1 mm for 14 h to give 40.7 g (76%) of the title compound as a gray solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](Cl)(Cl)=[O:13].C1(C)C=CC=CC=1.Cl>O1CCOCC1>[OH:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:12](=[O:13])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
186 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried at 70° C./0.1 mm for 14 h
Duration
14 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C2C(C(=O)OC(N2)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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